Welcome to the BenchChem Online Store!
molecular formula C9H10O2 B1589092 1-(2-Hydroxy-6-methylphenyl)ethanone CAS No. 41085-27-2

1-(2-Hydroxy-6-methylphenyl)ethanone

Cat. No. B1589092
M. Wt: 150.17 g/mol
InChI Key: ZFUSOVIZZGBORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238026B2

Procedure details

A solution of methyl magnesium bromide 3M in diethyl ether (18.5 mL, 55.5 mmol) and triethylamine (6.0 mL, 44.4 mmol) in anhydrous toluene (14 mL) was cooled to 0° C. 6-methylsalicylic acid ethyl ester (2.0 g, 11.1 mmol) in anhydrous toluene (14 mL) was added dropwise and the reaction mixture was stirred at room temperature for 16 hours. A saturated solution of ammonium chloride (10 mL) was added and the mixture was filtered over Celite®. The filtrate was diluted with ethyl acetate (20 mL) and water (10 mL) and layers were separated. The organic layer was washed with brine (10 mL), dried over sodium sulfate and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate: 9/1) to provide the desired ketone (26a) (1.21 g, 8.0 mmol, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
C[Mg]Br.C([O:6][CH2:7][CH3:8])C.C(N(CC)CC)C.C(OC(=O)[C:20]1[C:21](=[CH:23][CH:24]=[CH:25][C:26]=1[CH3:27])[OH:22])C.[Cl-].[NH4+]>C1(C)C=CC=CC=1>[OH:22][C:21]1[CH:23]=[CH:24][CH:25]=[C:26]([CH3:27])[C:20]=1[C:7](=[O:6])[CH3:8] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C=1C(O)=CC=CC1C)=O
Name
Quantity
14 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered over Celite®
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate (20 mL) and water (10 mL) and layers
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate: 9/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=C(C(=CC=C1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8 mmol
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.